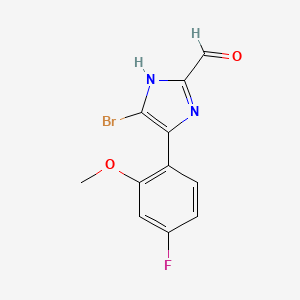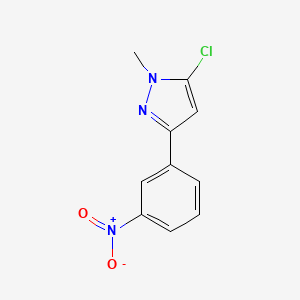
5-Bromo-4-(4-fluoro-2-methoxyphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022663 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022663 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Hydrothermal Synthesis: This method involves reacting the precursor materials in a high-pressure, high-temperature aqueous environment.
Solid-State Ion Exchange: This technique involves exchanging ions in a solid matrix, often using heat to facilitate the process.
Liquid Phase Ion Exchange: In this method, ions are exchanged in a liquid medium, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of MFCD33022663 often employs large-scale hydrothermal synthesis due to its efficiency and ability to produce high yields. This method is favored for its relatively lower reaction temperature, shorter reaction time, and higher carbonization yield .
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022663 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
MFCD33022663 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which MFCD33022663 exerts its effects involves several molecular targets and pathways. It often interacts with specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular behavior .
Propiedades
Fórmula molecular |
C11H8BrFN2O2 |
|---|---|
Peso molecular |
299.10 g/mol |
Nombre IUPAC |
5-bromo-4-(4-fluoro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-4-6(13)2-3-7(8)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
CXLMWECHPICYFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)







